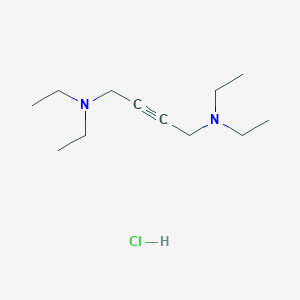![molecular formula C10H27P3Si B14137025 Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl- CAS No. 89129-44-2](/img/structure/B14137025.png)
Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-] is a complex organophosphorus compound with the molecular formula C10H27P3Si. It is known for its unique structure, which includes a phosphine core bonded to a silylidyne group and multiple methylene and dimethyl groups.
Métodos De Preparación
The synthesis of phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-] typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenophosphines, organomagnesium halides, and other organometallic compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction with Grignard reagents can lead to the formation of new phosphine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-] has several scientific research applications. In chemistry, it is used as a ligand in transition metal catalysis and organocatalysis, where it helps to facilitate various chemical reactions. In materials science, it is explored for its potential in creating new materials with unique properties.
Mecanismo De Acción
The mechanism of action of phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-] involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination can influence the reactivity and selectivity of the metal center, thereby enhancing the efficiency of the catalytic reaction. The molecular targets and pathways involved depend on the specific application and the nature of the metal center it coordinates with .
Comparación Con Compuestos Similares
Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-] can be compared with other similar compounds, such as traditional tertiary phosphines and their derivatives. Similar compounds include tris(2-methoxy-5-vinylphenyl)phosphine, 2-(2′-di-tert-butylphosphinophenyl)-1-methylindole, and 5-boryl-2-phosphinoimidazole.
Propiedades
Número CAS |
89129-44-2 |
|---|---|
Fórmula molecular |
C10H27P3Si |
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
[bis(dimethylphosphanylmethyl)-methylsilyl]methyl-dimethylphosphane |
InChI |
InChI=1S/C10H27P3Si/c1-11(2)8-14(7,9-12(3)4)10-13(5)6/h8-10H2,1-7H3 |
Clave InChI |
HLPMYVNIWGYKDT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](CP(C)C)(CP(C)C)CP(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



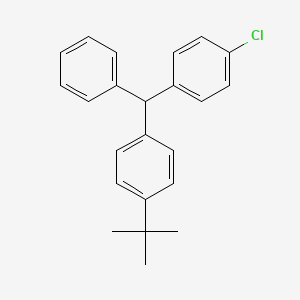
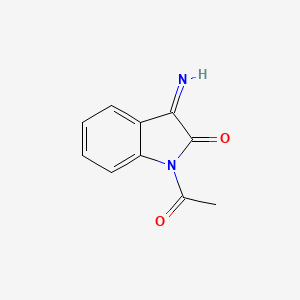
![7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14136956.png)
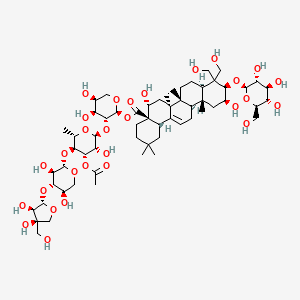


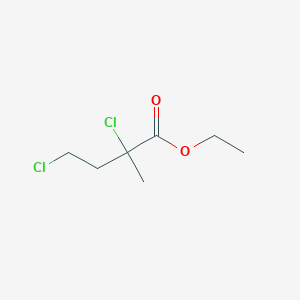
![2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane](/img/structure/B14136994.png)
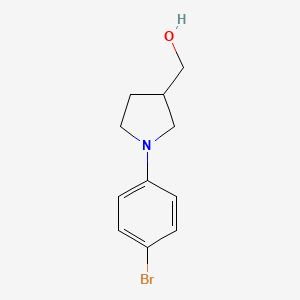
![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
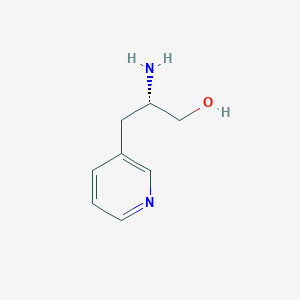
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B14137000.png)
